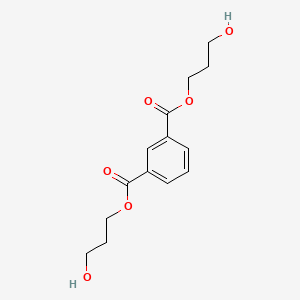![molecular formula C9H6BrNO3 B14603078 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene CAS No. 58811-50-0](/img/structure/B14603078.png)
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene is an organic compound that features a bromopropynyl group attached to a nitrobenzene ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 3-bromoprop-1-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and products depend on the reagents used.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used for reducing the nitro group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-aminobenzene.
Oxidation: Products vary depending on the specific oxidizing agent and conditions used.
Aplicaciones Científicas De Investigación
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene depends on the specific application and reaction it is involved in. Generally, the bromopropynyl group can act as an electrophile, participating in nucleophilic substitution reactions. The nitro group can undergo reduction to form an amine, which can further react with other compounds. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparación Con Compuestos Similares
Similar Compounds
Propargyl bromide: Similar in structure but lacks the nitrobenzene ring.
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but without the nitro group.
3-Bromo-1-(trimethylsilyl)-1-propyne: Contains a trimethylsilyl group instead of the nitrobenzene ring.
Uniqueness
1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene is unique due to the presence of both the bromopropynyl and nitrobenzene groups, which allow it to participate in a wider range of chemical reactions and applications compared to its similar compounds.
Propiedades
Número CAS |
58811-50-0 |
|---|---|
Fórmula molecular |
C9H6BrNO3 |
Peso molecular |
256.05 g/mol |
Nombre IUPAC |
1-(3-bromoprop-2-ynoxy)-4-nitrobenzene |
InChI |
InChI=1S/C9H6BrNO3/c10-6-1-7-14-9-4-2-8(3-5-9)11(12)13/h2-5H,7H2 |
Clave InChI |
HRXOXVUFOLXWTB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OCC#CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



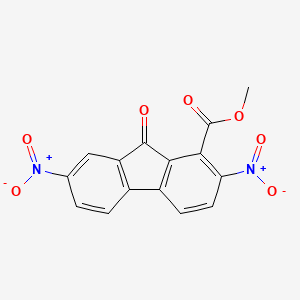
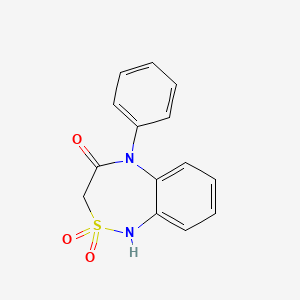
![Phenol, 2,6-dimethoxy-4-[(phenylsulfonyl)methyl]-](/img/structure/B14603013.png)


![2-[1-(Naphthalen-1-yl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603029.png)
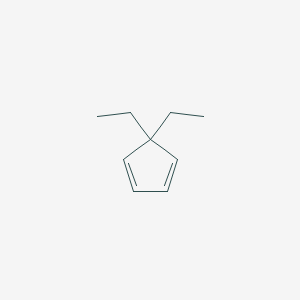
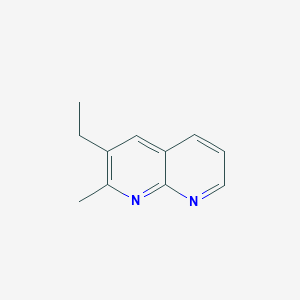

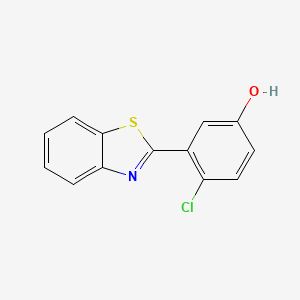
![N-{4-Methoxy-3-[(2-methoxyethyl)amino]phenyl}acetamide](/img/structure/B14603064.png)
